sulfamoyl}thiophene-2-carboxylate CAS No. 895266-38-3](/img/structure/B2618129.png)

Methyl 3-{[2-(benzylamino)-2-oxoethyl](4-methylphenyl)sulfamoyl}thiophene-2-carboxylate

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

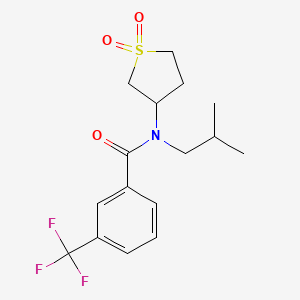

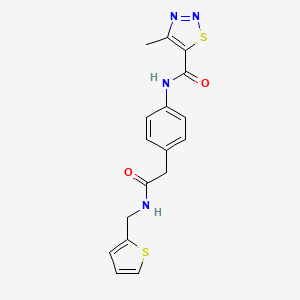

“Methyl 3-{2-(benzylamino)-2-oxoethylsulfamoyl}thiophene-2-carboxylate” is a chemical compound with the molecular formula C22H22N2O5S2 and a molecular weight of 458.55 . This product is intended for research use only and is not intended for human or veterinary use.

Molecular Structure Analysis

The molecular structure of this compound is defined by its molecular formula, C22H22N2O5S2. The exact mass of the molecule is 458.097015 Da .Scientific Research Applications

Photochemical Degradation of Crude Oil Components

Andersson and Bobinger (1996) explored the photochemical degradation of crude oil components, specifically methylated benzothiophenes, in aqueous solutions. Their study is crucial for understanding the environmental fate of oil spill components and offers a pathway for developing remediation strategies through oxidation processes leading to less harmful products like 2-sulfobenzoic acid (Andersson & Bobinger, 1996).

Photoinduced Electron Transfer Polymerization

Wrzyszczyński et al. (2000) investigated sulfur-containing carboxylic acids as electron donors in photoinduced free-radical polymerizations. This research highlights the potential of sulfur-containing compounds in initiating polymerization processes, which could be relevant for developing new materials and coatings with unique properties (Wrzyszczyński et al., 2000).

Thiophenes as Traps for Benzyne

Reinecke, Del Mazza, and Obeng (2003) studied thiophenes' reactions with benzyne, generating various products through cycloaddition and ring-opening processes. This work provides valuable insights into the synthetic utility of thiophene derivatives in creating complex organic molecules, potentially useful in drug discovery and material science (Reinecke, Del Mazza, & Obeng, 2003).

Diverse Methyl Sulfone-Containing Benzo[b]thiophene Library

Cho, Neuenswander, and Larock (2010) reported on the synthesis of a benzo[b]thiophene library, showcasing the versatility of thiophene derivatives in medicinal chemistry and drug development. Their approach through palladium-catalyzed coupling reactions exemplifies the compound's adaptability in creating diverse molecular libraries (Cho, Neuenswander, & Larock, 2010).

These studies illustrate the broad applicability of thiophene derivatives in environmental science, polymer chemistry, synthetic organic chemistry, and medicinal chemistry, suggesting that "Methyl 3-{2-(benzylamino)-2-oxoethylsulfamoyl}thiophene-2-carboxylate" could potentially find applications in similar areas. The specific applications would depend on the compound's unique chemical properties and reactivity.

properties

IUPAC Name |

methyl 3-[[2-(benzylamino)-2-oxoethyl]-(4-methylphenyl)sulfamoyl]thiophene-2-carboxylate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H22N2O5S2/c1-16-8-10-18(11-9-16)24(15-20(25)23-14-17-6-4-3-5-7-17)31(27,28)19-12-13-30-21(19)22(26)29-2/h3-13H,14-15H2,1-2H3,(H,23,25) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WWJSISOJAYCTEK-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)N(CC(=O)NCC2=CC=CC=C2)S(=O)(=O)C3=C(SC=C3)C(=O)OC |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H22N2O5S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

458.6 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-Thiazolamine, 5-(5-bromo-1H-pyrrolo[2,3-b]pyridin-3-yl)-](/img/structure/B2618048.png)

![3-([1,2,4]triazolo[1,5-a]pyridin-2-yl)-2H-chromen-2-one](/img/structure/B2618052.png)

![N-(3-cyano-6-methyl-4,5,6,7-tetrahydrobenzo[b]thiophen-2-yl)-3-((4-methoxyphenyl)thio)propanamide](/img/structure/B2618055.png)

![1-(4-chlorophenyl)-2-[2-(trifluoromethyl)-1H-benzimidazol-1-yl]ethanone](/img/structure/B2618057.png)

![7-Ethoxy-2-(4-ethoxyphenyl)-1'-methyl-1,10b-dihydrospiro[benzo[e]pyrazolo[1,5-c][1,3]oxazine-5,4'-piperidine]](/img/structure/B2618059.png)

![(Z)-N-(6-methoxy-3-methylbenzo[d]thiazol-2(3H)-ylidene)-4-(methylsulfonyl)benzamide](/img/structure/B2618061.png)

![2-Amino-6-benzyl-4-[4-(trifluoromethyl)phenyl]-4,6-dihydropyrano[3,2-c][2,1]benzothiazine-3-carbonitrile 5,5-dioxide](/img/structure/B2618062.png)

![N-(2-(benzo[b]thiophen-2-yl)-2-hydroxypropyl)-2-(4-fluorophenyl)acetamide](/img/structure/B2618066.png)

![N-(4-ethoxyphenyl)-1-(pyridin-3-yl)-3,4-dihydropyrrolo[1,2-a]pyrazine-2(1H)-carboxamide](/img/structure/B2618068.png)